Sodium;(3S,4S)-3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate
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Overview
Description
Sodium;(3S,4S)-3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate: is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with hydroxymethyl and carboxylate groups, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;(3S,4S)-3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and aldehydes or ketones.
Introduction of Hydroxymethyl Group: This step often involves hydroxymethylation reactions using formaldehyde or other hydroxymethylating agents.
Carboxylation: The carboxylate group can be introduced via carboxylation reactions using carbon dioxide or carboxylating reagents.
Protection and Deprotection Steps: The (2-methylpropan-2-yl)oxycarbonyl group is typically introduced as a protecting group for the amine functionality, which can be later deprotected under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The carboxylate group can be reduced to form alcohols or aldehydes.
Substitution: The piperidine ring can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or TEMPO can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions vary depending on the substituent but may include the use of halogenating agents, acids, or bases.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine:
Drug Development: Investigated for its potential as a drug candidate or as a building block for drug synthesis.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Sodium;(3S,4S)-3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and carboxylate groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
- 3-Methoxyphenylboronic acid
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- 4-Methoxyphenethylamine
Comparison:
- Unique Structural Features: Sodium;(3S,4S)-3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate has a unique combination of functional groups that provide distinct chemical reactivity and biological activity.
- Versatility: The presence of both hydroxymethyl and carboxylate groups allows for diverse chemical modifications and applications, making it more versatile compared to some similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
sodium;(3S,4S)-3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5.Na/c1-12(2,3)18-11(17)13-5-4-9(10(15)16)8(6-13)7-14;/h8-9,14H,4-7H2,1-3H3,(H,15,16);/q;+1/p-1/t8-,9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJQXXJEYQVBQN-OZZZDHQUSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CO)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)CO)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20NNaO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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